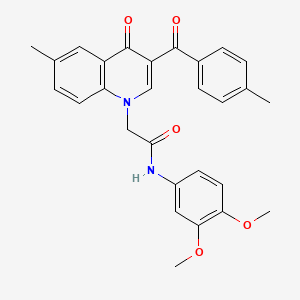

![molecular formula C10H11ClO4S B2603612 3-[(2-Chlorobenzyl)sulfonyl]propanoic acid CAS No. 440649-47-8](/img/structure/B2603612.png)

3-[(2-Chlorobenzyl)sulfonyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(2-Chlorobenzyl)sulfonyl]propanoic acid” is a chemical compound with the molecular formula C10H11ClO4S . It is used for proteomics research .

Molecular Structure Analysis

The molecule contains a total of 27 bonds, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecule consists of 11 Hydrogen atoms, 10 Carbon atoms, 4 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 262.71 . The average mass is 262.710 Da and the monoisotopic mass is 262.006653 Da .Scientific Research Applications

Synthesis and Derivative Formation

- A study by Dorogov et al. (2004) describes the preparation of various 3-(heterocyclylsulfonyl)propanoic acids, starting from corresponding heterocyclic compounds. This process involves generating chlorosulfonates, which are then converted into sodium sulfinates and treated with acrylic acid to yield a series of sulfonylpropionates. These compounds serve as reagents for creating carboxamide derivatives, showcasing a method of synthesizing derivatives from compounds similar to 3-[(2-Chlorobenzyl)sulfonyl]propanoic acid (Dorogov et al., 2004).

Chemical Reactions and Transformations

- Nakabayashi et al. (1966) investigated reactions involving glycidyl esters of sulfonic acids, which are structurally related to this compound. They discovered the formation of various products, including chloropropanol and epichlorohydrin, through reactions with hydrochloric acid and bases. This highlights the potential chemical transformations that similar compounds can undergo (Nakabayashi et al., 1966).

Applications in Medicinal Chemistry

- Tucker and Chesterson (1988) conducted research on the resolution of a nonsteroidal antiandrogen, which includes a structure similar to this compound. They focused on chromatographic separation and the determination of the active enantiomer, suggesting potential pharmaceutical applications of related compounds (Tucker & Chesterson, 1988).

Advanced Material Synthesis

- Liu et al. (2010) synthesized efficient and stable solid acid catalysts from sulfonation of swelling mesoporous polydivinylbenzenes. The process involved chlorosulfonic acid, a compound related to this compound, demonstrating its potential use in the synthesis of advanced materials (Liu et al., 2010).

Analytical Applications

- Murauer et al. (2017) utilized a zwitterionic monomer containing a propane sulfonate group for the separation of phenolic acids in coffee bean extracts. This indicates the potential of this compound and its derivatives in chromatographic applications (Murauer et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3-[(2-chlorophenyl)methylsulfonyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c11-9-4-2-1-3-8(9)7-16(14,15)6-5-10(12)13/h1-4H,5-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXCGMHBKBBTRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)CCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2603529.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2603530.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2603535.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2603538.png)

![[(Z)-[1-amino-2-(4-tert-butylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate](/img/structure/B2603539.png)

![5-amino-N-(2-ethoxyphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2603541.png)

![6-(4-Chlorophenyl)-2-[1-(2H-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2603542.png)

![4-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2603547.png)